molecular formula C12H25N2+ B12528135 N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium CAS No. 726120-94-1

N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium

Cat. No.: B12528135
CAS No.: 726120-94-1
M. Wt: 197.34 g/mol
InChI Key: ORLUDVLKQVUXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium is an organic compound characterized by the presence of a cyanomethyl group attached to an octan-1-aminium backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium typically involves the reaction of octan-1-amine with cyanomethylating agents. One common method is the reaction of octan-1-amine with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium exerts its effects involves interactions with various molecular targets. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-N,N-dimethylpyridinium
  • N-(Cyanomethyl)-N,N-dimethylisoquinolinium
  • N-(Cyanomethyl)-N,N-dimethylbenzylaminium

Uniqueness

N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

726120-94-1

Molecular Formula

C12H25N2+

Molecular Weight

197.34 g/mol

IUPAC Name

cyanomethyl-dimethyl-octylazanium

InChI

InChI=1S/C12H25N2/c1-4-5-6-7-8-9-11-14(2,3)12-10-13/h4-9,11-12H2,1-3H3/q+1

InChI Key

ORLUDVLKQVUXST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+](C)(C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.